molecular formula C12H17N3O B2509968 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine CAS No. 2097930-00-0

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine

Cat. No.: B2509968
CAS No.: 2097930-00-0
M. Wt: 219.288
InChI Key: CMVIWIPVXIRYMC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine is a pyrimidine compound with the molecular formula C12H17N3O and a molecular weight of 219.288 g/mol

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine typically involves the use of pyrimidine derivatives and cyclopropyl reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:

    Pyrrolo[2,3-d]pyrimidine: Known for its potential as a multi-targeted kinase inhibitor and apoptosis inducer.

    Halogenated pyrimidines: These compounds have enhanced potency and selectivity due to the presence of halogen atoms.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-16-10-5-7-15(8-10)11-4-6-13-12(14-11)9-2-3-9/h4,6,9-10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVIWIPVXIRYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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